molecular formula C15H15N3O3 B12776370 Pyrrolo(3,4-c)pyrazole-5(1H)-acetic acid, 4,6-dihydro-4-oxo-1-phenyl-, ethyl ester CAS No. 141581-91-1

Pyrrolo(3,4-c)pyrazole-5(1H)-acetic acid, 4,6-dihydro-4-oxo-1-phenyl-, ethyl ester

Cat. No.: B12776370
CAS No.: 141581-91-1
M. Wt: 285.30 g/mol
InChI Key: ZWNZUUSDRKTIRY-UHFFFAOYSA-N
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Description

Pyrrolo(3,4-c)pyrazole-5(1H)-acetic acid, 4,6-dihydro-4-oxo-1-phenyl-, ethyl ester: is a complex organic compound with a unique structure that combines elements of pyrrole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo(3,4-c)pyrazole-5(1H)-acetic acid, 4,6-dihydro-4-oxo-1-phenyl-, ethyl ester typically involves multi-step organic reactions. The process begins with the formation of the pyrrole and pyrazole rings, followed by their fusion to form the pyrrolo-pyrazole core. The acetic acid and ethyl ester groups are then introduced through esterification reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Safety measures are also critical due to the potential hazards associated with the chemicals and reactions involved.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo(3,4-c)pyrazole-5(1H)-acetic acid, 4,6-dihydro-4-oxo-1-phenyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The addition of hydrogen or removal of oxygen results in reduced forms of the compound.

    Substitution: Functional groups within the compound can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pyrrolo(3,4-c)pyrazole-5(1H)-acetic acid, 4,6-dihydro-4-oxo-1-phenyl-, ethyl ester has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies of enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Pyrrolo(3,4-c)pyrazole-5(1H)-acetic acid, 4,6-dihydro-4-oxo-1-phenyl-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo(3,4-c)pyrazole-5(1H)-acetic acid: Lacks the ethyl ester group.

    4,6-Dihydro-4-oxo-1-phenyl-pyrrolo(3,4-c)pyrazole: Lacks the acetic acid group.

    Ethyl 4,6-dihydro-4-oxo-1-phenyl-pyrrolo(3,4-c)pyrazole-5-acetate: A closely related ester derivative.

Uniqueness

Pyrrolo(3,4-c)pyrazole-5(1H)-acetic acid, 4,6-dihydro-4-oxo-1-phenyl-, ethyl ester is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

141581-91-1

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

ethyl 2-(4-oxo-1-phenyl-6H-pyrrolo[3,4-c]pyrazol-5-yl)acetate

InChI

InChI=1S/C15H15N3O3/c1-2-21-14(19)10-17-9-13-12(15(17)20)8-16-18(13)11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3

InChI Key

ZWNZUUSDRKTIRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CC2=C(C1=O)C=NN2C3=CC=CC=C3

Origin of Product

United States

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